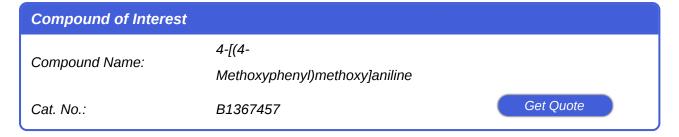


Technical Guide: Physicochemical Properties of 4-[(4-Methoxyphenyl)methoxy]aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of the organic compound **4-[(4-Methoxyphenyl)methoxy]aniline**. Due to a lack of experimentally determined data in publicly available literature, this document primarily presents computed properties sourced from the PubChem database.[1] A general synthetic protocol, adapted from procedures for structurally related compounds, is also provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in this molecule.

Introduction

4-[(4-Methoxyphenyl)methoxy]aniline, also known as 4-(4-methoxybenzyloxy)aniline, is an aromatic ether and aniline derivative. Its structure, featuring a substituted aniline ring linked to a methoxy-substituted benzyl group via an ether linkage, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. An understanding of its fundamental physical properties is crucial for its handling, characterization, and application in research and development.

Physicochemical Properties



Currently, experimentally determined physical properties such as melting point, boiling point, and solubility for **4-[(4-Methoxyphenyl)methoxy]aniline** are not readily available in the scientific literature. However, computational models provide valuable estimates for these characteristics. The following table summarizes the computed data available for this compound.

Property	Value	Source
Molecular Formula	C14H15NO2	PubChem[1]
Molecular Weight	229.27 g/mol	PubChem (Computed)[1]
Exact Mass	229.110278721 Da	PubChem (Computed)[1]
XLogP3-AA	2.7	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	4	PubChem (Computed)
Topological Polar Surface Area	38.5 Ų	PubChem (Computed)
Heavy Atom Count	17	PubChem (Computed)
Formal Charge	0	PubChem (Computed)

Note: The XLogP3-AA value suggests that the compound has a moderate lipophilicity, which could influence its solubility in various solvents and its potential pharmacokinetic properties. The presence of both hydrogen bond donor and acceptor sites indicates the potential for intermolecular interactions.

General Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-[(4-Methoxyphenyl)methoxy]aniline** was not found in the reviewed literature, a general synthetic approach can be proposed based on established methods for the preparation of similar aromatic ethers and anilines. The Williamson ether synthesis is a common and effective method for forming the ether linkage.



Proposed Synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline

A plausible synthetic route involves the reaction of 4-aminophenol with 4-methoxybenzyl chloride in the presence of a suitable base.

Reaction Scheme:

General Procedure:

- Dissolution of Reactants: 4-Aminophenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
- Addition of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the corresponding phenoxide.
- Addition of Alkylating Agent: 4-Methoxybenzyl chloride is added to the reaction mixture.
- Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 50-80 °C) for a
 period of several hours to overnight, while monitoring the reaction progress by thin-layer
 chromatography (TLC).
- Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, such as ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-[(4-Methoxyphenyl)methoxy]aniline.

Note: The specific reaction conditions, including the choice of solvent, base, temperature, and reaction time, would require optimization for this particular synthesis.



Logical Relationship of a General Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of **4-[(4-Methoxyphenyl)methoxy]aniline**.



General Synthetic Workflow Reactant Preparation (4-Aminophenol, 4-Methoxybenzyl chloride, Base, Solvent) **Reaction Setup** (Dissolution and Mixing) **Ether Synthesis** (Heating and Stirring) Continue Reaction **Reaction Monitoring** (TLC) Reaction Complete Work-up (Quenching and Extraction) **Purification** (Chromatography/Recrystallization) Characterization (NMR, MS, etc.) **Final Product** (4-[(4-Methoxyphenyl)methoxy]aniline)

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Caption: A flowchart illustrating the general steps for the synthesis of **4-[(4-Methoxyphenyl)methoxy]aniline**.

Conclusion

This technical guide has summarized the available computed physical properties of **4-[(4-Methoxyphenyl)methoxy]aniline** and proposed a general synthetic methodology. The absence of experimentally verified data highlights an opportunity for further research to characterize this compound fully. Such studies would be invaluable for its potential application in drug discovery and materials science, providing the necessary data for its reliable use and the development of novel derivatives. Future work should focus on the experimental determination of its melting point, boiling point, solubility in various solvents, and detailed spectroscopic characterization.

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References

- 1. 4-[(4-Methoxyphenyl)methoxy]aniline | C14H15NO2 | CID 13323887 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-[(4-Methoxyphenyl)methoxy]aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367457#4-4-methoxyphenyl-methoxy-aniline-physical-properties]

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